4-(5-methyl-2-pyrimidinyl)benzoic acid
Descripción
4-(5-Methyl-2-pyrimidinyl)benzoic acid is a benzoic acid derivative featuring a pyrimidine ring substituted at the 2-position of the benzoic acid moiety. The pyrimidine ring is further substituted with a methyl group at the 5-position. Its structure combines the aromaticity of benzoic acid with the hydrogen-bonding capabilities of the pyrimidine ring, enabling interactions with biological targets .
Propiedades
IUPAC Name |
4-(5-methylpyrimidin-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-6-13-11(14-7-8)9-2-4-10(5-3-9)12(15)16/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVYHWAHRVPIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
Pyrimidine Substituents
Halogenated Derivatives: 4-[(5-Chloropyrimidin-2-yl)carbamoyl]benzoic Acid (): Features a chlorine atom at the 5-position of the pyrimidine and an amide linkage to the benzoic acid. The amide linkage introduces hydrogen-bonding capacity distinct from the direct pyrimidinyl linkage in the target compound . 4-[(5-Bromopyrimidin-2-yl)oxy]benzoic Acid (): Substituted with bromine at the 5-position and linked via an ether oxygen. The bromine increases molecular weight (295.09 g/mol) and lipophilicity compared to the methyl group in the target compound. The ether linkage may reduce metabolic stability compared to direct C–C bonds .
Bicyclic Pyrimidine Systems: 4-[[[1,4-Dihydro-2-[[[(3-methoxyphenyl)methyl]amino]carbonyl]-4-oxothieno[2,3-d]pyrimidin-5-yl]methoxy]methyl]-benzoic Acid (): Contains a fused thieno-pyrimidine ring system.
Linkage Modifications
- Methyl 4-[(5-Chloropyrimidin-2-yl)amino]butanoate (): Uses an amino-butyl ester linkage instead of a direct pyrimidinyl-benzoic acid bond. This ester group could act as a prodrug, improving bioavailability but requiring metabolic activation .
Physicochemical Properties
Key Observations :
- Ether or amide linkages introduce polarity but may reduce metabolic stability compared to direct C–C bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
